7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane
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Overview
Description
7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane typically involves the formation of the spirocyclic core followed by the introduction of the iodomethyl and methoxy groups. One common method involves the use of radical reactions to introduce the iodomethyl group. The reaction conditions often include the use of radical initiators and specific solvents to ensure the desired regio- and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Radical Reactions: The presence of the iodomethyl group makes it suitable for radical-based transformations.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. Solvents such as dichloromethane and acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted spirocyclic compounds, while oxidation and reduction reactions can produce oxides or deiodinated derivatives .
Scientific Research Applications
7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane has several scientific research applications:
Mechanism of Action
The mechanism by which 7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane exerts its effects involves its interaction with specific molecular targets. The iodomethyl group can participate in radical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
7-(Iodomethyl)-6-oxaspiro[3.4]octane: Similar in structure but lacks the methoxy groups, which can affect its reactivity and applications.
2,6-Diazaspiro[3.4]octane:
Uniqueness
The presence of both iodomethyl and methoxy groups in 7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane makes it unique compared to other spirocyclic compounds. These functional groups enhance its reactivity and make it suitable for a wider range of chemical transformations and applications .
Properties
IUPAC Name |
7-(iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IO3/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMZWMUWGHXODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CC(OC2)CI)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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